molecular formula C15H10N2O7 B15015672 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate

2-Oxo-2-phenylethyl 3,5-dinitrobenzoate

Cat. No.: B15015672
M. Wt: 330.25 g/mol
InChI Key: GNRJHGRESCWDFA-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 3,5-dinitrobenzoate is an ester derivative of 3,5-dinitrobenzoic acid, characterized by a phenyl ketone (2-oxo-2-phenylethyl) group attached via an ester linkage. This structural feature is critical in applications such as chromatography, where nitrobenzoate derivatives are employed for chiral resolution due to their strong dipole interactions and π-π stacking capabilities .

Properties

Molecular Formula

C15H10N2O7

Molecular Weight

330.25 g/mol

IUPAC Name

phenacyl 3,5-dinitrobenzoate

InChI

InChI=1S/C15H10N2O7/c18-14(10-4-2-1-3-5-10)9-24-15(19)11-6-12(16(20)21)8-13(7-11)17(22)23/h1-8H,9H2

InChI Key

GNRJHGRESCWDFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-Oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .

Industrial Production Methods

In an industrial setting, the synthesis may be optimized using microwave-assisted techniques and ionic liquids to enhance reaction rates and yields while adhering to green chemistry principles . This method reduces the production of hazardous by-products and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and thiols.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate involves its interaction with biological membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The ester bond can also be hydrolyzed, releasing active components that further contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-oxo-2-phenylethyl 3,5-dinitrobenzoate with structurally related esters, highlighting substituent effects on physical and chemical properties:

Compound Name Substituent (R) Melting Point (°C) Key Applications/Properties References
This compound 2-oxo-2-phenylethyl Not reported Potential chiral resolution, polar interactions inferred from substituents
Ethyl 3,5-dinitrobenzoate Ethyl 94–95 Organic synthesis, chromatography
Methyl 3,5-dinitrobenzoate Methyl Not reported Acylating agent in esterification
3,5-Dinitrobenzoic acid starch ester Starch backbone Not reported Creatinine adsorption (25 mg/g capacity)

Key Observations:

  • Substituent Effects: The 2-oxo-2-phenylethyl group introduces aromaticity and ketone functionality, likely increasing melting point and rigidity compared to ethyl or methyl analogs.
  • Polarity: All 3,5-dinitrobenzoate derivatives exhibit high polarity due to nitro groups, with solute retention in chromatography following the order: 3,5-dinitrobenzoate > 4-nitrobenzoate > benzoate .
  • Hydrogen Bonding: The nitro groups act as hydrogen-bond acceptors, facilitating molecular recognition and crystal packing, as seen in Etter’s graph set analysis of hydrogen-bonding patterns .

Thermal and Solubility Properties

  • Ethyl 3,5-Dinitrobenzoate: Melting point 94–95°C; density 1.295 g/cm³; soluble in polar aprotic solvents (e.g., DMSO, acetone) .
  • Methyl 3,5-Dinitrobenzoate: Used in organic synthesis with similar solubility profiles to ethyl derivatives .
  • Inferred Properties for Target Compound: The 2-oxo-2-phenylethyl group likely reduces solubility in water but increases compatibility with aromatic solvents. Melting point is expected to exceed 100°C due to aromatic stacking.

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